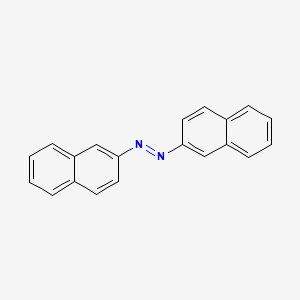

Acetophenone phenylhydrazone

Overview

Description

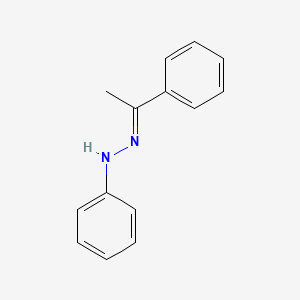

Acetophenone phenylhydrazone is a chemical compound with the formula C14H14N2. It has a molecular weight of 210.2744 . The molecule consists of 14 Hydrogen atoms, 14 Carbon atoms, and 2 Nitrogen atoms .

Synthesis Analysis

Acetophenone phenylhydrazone can be synthesized by warming a mixture of acetophenone and phenylhydrazine . Another method involves boiling a mixture of acetophenone and phenylhydrazine with ethanol and a few drops of glacial acetic acid . The reaction of acetophenone with phenylhydrazine can also be carried out in the presence of added neutral salts like NaNO3 and NaCl .Molecular Structure Analysis

The molecular structure of Acetophenone phenylhydrazone can be represented as a 2D Mol file or a computed 3D SD file . The molecule contains a total of 31 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 hydrazone .Chemical Reactions Analysis

The α-bromination reaction of Acetophenone phenylhydrazone is a significant topic in the field of organic chemistry . The reaction of Acetophenone phenylhydrazone with phenylhydrazine has been studied in different solvents and solvent compositions . The kinetics of the reaction have also been studied in the presence of anionic surfactant, sodium lauryl sulphate (NaLS), cationic surfactant, cetyl trimethyl ammonium bromide (CTAB) and non-ionic surfactants .Physical And Chemical Properties Analysis

The physical and chemical properties of Acetophenone phenylhydrazone include its molecular weight, molecular formula, and chemical structure .Scientific Research Applications

1. Chemical Reactions and Rearrangements

Acetophenone phenylhydrazone undergoes interesting chemical transformations. In a study by El-Salam et al. (1986), thermolysis of acetophenone phenylhydrazone resulted in various products including ammonia, benzonitrile, acetophenone, and biphenyl, among others. This process demonstrates its potential in the synthesis and rearrangement of chemical compounds (El-Salam et al., 1986).

2. Synthesis and Antimicrobial Properties

Acetophenone phenylhydrazone exhibits antimicrobial properties. Research by Okhifo et al. (2019) showed that this compound, along with others, was synthesized and tested for antimicrobial activity. Although it exhibited weak antibacterial activity, it demonstrated potential as a starting point for drug discovery (Okhifo et al., 2019).

3. Crystal Structure Analysis

The molecular structure of acetophenone phenylhydrazone has been studied to understand its bonding and conformation. Porter et al. (1993) conducted X-ray crystal structure determination and theoretical calculations to analyze its structure, revealing insights into the molecular conformation and bonding in phenylhydrazones (Porter et al., 1993).

4. Formation of Pyrazoles

Acetophenone phenylhydrazone serves as a precursor in the synthesis of pyrazole derivatives. A study by Foote et al. (1970) detailed the preparation of 1,4-dianions of acetophenone phenylhydrazone and their conversion to substituted pyrazoles, highlighting its utility in organic synthesis (Foote et al., 1970).

5. Catalysis and Molecular Sieves

The catalytic properties of acetophenone phenylhydrazone-related compounds are of interest. Research by Yadav and Mewada (2012) on silver incorporated molecular sieve catalysts used in the hydrogenation of acetophenone to 1-phenyl ethanol illustrates the potential application of similar compounds in catalysis and material science (Yadav & Mewada, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The bromination reaction of Acetophenone phenylhydrazone is a crucial aspect of organic chemistry. α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals . The application of this reaction in undergraduate organic chemistry experiments is limited due to the lack of suitable brominating reagents . Therefore, future directions could involve finding more suitable brominating reagents and exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

properties

IUPAC Name |

N-[(E)-1-phenylethylideneamino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-12(13-8-4-2-5-9-13)15-16-14-10-6-3-7-11-14/h2-11,16H,1H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSCIFXVLXCFIQ-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetophenone phenylhydrazone | |

CAS RN |

583-11-9 | |

| Record name | Acetophenone phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone phenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B3343899.png)